molecular formula C21H19N5O5 B10873358 Methyl 7-(3,4-dimethoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(3,4-dimethoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B10873358
M. Wt: 421.4 g/mol
InChI Key: VPZLIVVFXMYDMQ-UHFFFAOYSA-N
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Description

METHYL 6-BENZOYL-7-(3,4-DIMETHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of METHYL 6-BENZOYL-7-(3,4-DIMETHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tetraazolo[1,5-a]pyrimidine structure, followed by the introduction of the benzoyl and dimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 6-BENZOYL-7-(3,4-DIMETHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with similar ring structures and functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of METHYL 6-BENZOYL-7-(3,4-DIMETHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C21H19N5O5

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 6-benzoyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H19N5O5/c1-29-14-10-9-13(11-15(14)30-2)18-16(19(27)12-7-5-4-6-8-12)17(20(28)31-3)22-21-23-24-25-26(18)21/h4-11,18H,1-3H3,(H,22,23,25)

InChI Key

VPZLIVVFXMYDMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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